

# Crolibulin cytotoxicity comparison across multiple cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Crolibulin

CAS No.: 1000852-17-4

Cat. No.: S548140

[Get Quote](#)

## Crolibulin's Mechanism of Action and Preclinical Profile

The following table consolidates key information about **Crolibulin** from the search results, which explains its function as a Vascular Disrupting Agent (VDA) rather than a conventional cytotoxic agent measured in standard cell line assays.

| Aspect                      | Details                                                                                                                                                                                                                 |
|-----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Molecular Target            | Binds to the <b>colchicine binding site</b> on $\beta$ -tubulin [1] [2] [3].                                                                                                                                            |
| Primary Mechanism           | <b>Microtubule disruption</b> → <b>Vascular Disrupting Agent (VDA)</b> . Targets tumor vasculature, causing endothelial cell shape change, vascular shutdown, and tumor cell death [1] [4] [3].                         |
| Cytotoxic/Anti-tumor Effect | Induces <b>apoptosis</b> and produces anti-vascular effects. Preclinical studies show activity in prostate adenocarcinoma and glioma models [1] [2].                                                                    |
| Clinical Evidence of Effect | In a Phase 1 trial (NCT00423410), DCE-MRI and DW-MRI showed <b>decreased tumor perfusion</b> and changes consistent with <b>cell swelling</b> 2-3 days post-treatment, confirming its VDA activity in patients [1] [3]. |

| Aspect              | Details                                                                                             |
|---------------------|-----------------------------------------------------------------------------------------------------|
| Reported Toxicities | Strong cardiovascular toxicity and neurotoxicity have been reported, limiting its clinical use [2]. |

The structural mechanism of **Crolibulin** is visualized in the diagram below.



[Click to download full resolution via product page](#)

## Clinical Imaging of Biological Activity

The Phase 1 clinical study used quantitative MRI to measure **Crolibulin**'s effects, providing a direct assessment of its biological activity in human tumors [1] [3]. The key parameters and findings are summarized below.

| MRI Modality                                  | Measured Parameters                                                                                                                             | Observed Changes Post-Crolibulin                                                                                                          |
|-----------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|
| <b>DCE-MRI</b><br>(Dynamic Contrast-Enhanced) | $(k^{\text{trans}})$ (volume transfer constant),<br>$(v_e)$ (extracellular volume),<br>$(\text{AUC}_{90s})$ (Area under Gd-concentration curve) | <b>Reduction</b> in $(k^{\text{trans}})$ and $(\text{AUC}_{90s})$ , indicating <b>reduced tumor perfusion &amp; permeability</b> [1] [3]. |
| <b>DW-MRI</b><br>(Diffusion-Weighted)         | <b>ADC</b> (Apparent Diffusion Coefficient)                                                                                                     | <b>Decrease</b> in ADC, consistent with <b>cell swelling</b> and early cytotoxic response [1] [3].                                        |

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Dose–response assessment by quantitative MRI in a ... [pmc.ncbi.nlm.nih.gov]
2. Molecular mechanism of crolibulin in complex with tubulin ... [sciencedirect.com]
3. Dose–response assessment by quantitative MRI in a ... [nature.com]
4. Phase I trial of CYT997, a novel cytotoxic and vascular- ... [nature.com]

To cite this document: Smolecule. [Crolibulin cytotoxicity comparison across multiple cancer cell lines]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548140#crolibulin-cytotoxicity-comparison-across-multiple-cancer-cell-lines>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)